4-Iodo-5-methyl-1H-imidazole

Description

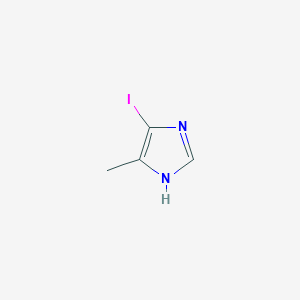

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQGANWRJDKVAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346193 | |

| Record name | 4-Iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15813-07-7 | |

| Record name | 4-Iodo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 4-Iodo-5-methyl-1H-imidazole

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-5-methyl-1H-imidazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic building block of significant interest to the pharmaceutical and drug development industries. The imidazole scaffold is a privileged structure in medicinal chemistry, and its targeted functionalization is key to developing novel therapeutic agents.[1][2] This document details a robust and widely-used synthetic protocol involving the direct electrophilic iodination of 4-methyl-1H-imidazole. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline a complete characterization workflow using modern analytical techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this valuable chemical intermediate.

Introduction: The Strategic Importance of this compound

The imidazole ring is a cornerstone of medicinal chemistry, present in vital biomolecules like the amino acid histidine and purines.[3] Consequently, imidazole derivatives are a major focus of pharmaceutical research, with applications ranging from antifungal to anticancer agents.[1][4][5] this compound stands out as a particularly versatile intermediate. The presence of the iodine atom serves two primary functions: it modulates the electronic properties of the imidazole ring and, more importantly, it provides a highly reactive site for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the strategic introduction of diverse functional groups, making it an invaluable precursor in the synthesis of complex molecular architectures for drug discovery pipelines.

It is crucial to recognize that N-unsubstituted 4(5)-substituted imidazoles exist as a dynamic equilibrium of two tautomeric forms. Therefore, "this compound" is in rapid equilibrium with its tautomer, "5-Iodo-4-methyl-1H-imidazole".[3] For the purpose of this guide, we will refer to the compound as this compound, while acknowledging this inherent chemical property.

Synthetic Strategy: Direct Electrophilic Iodination

The most direct and efficient method for the synthesis of this compound is the electrophilic iodination of the readily available starting material, 4-methyl-1H-imidazole.[6] This approach leverages the electron-rich nature of the imidazole ring, which makes it susceptible to attack by electrophiles.

Mechanism of Action: Base-Mediated Electrophilic Aromatic Substitution

The iodination of an imidazole ring is a classic example of an electrophilic aromatic substitution reaction.[2] The reaction is significantly accelerated under alkaline conditions. The base, typically sodium hydroxide (NaOH), deprotonates the acidic N-H proton of the imidazole ring to form the corresponding imidazolate anion. This anion is substantially more electron-rich and nucleophilic than the neutral imidazole, rendering it highly reactive towards the electrophilic iodine (I₂). The reaction proceeds regioselectively, with the iodine atom preferentially substituting at the C4 or C5 position.

The overall transformation can be summarized as:

-

Activation: 4-methyl-1H-imidazole + NaOH → Sodium 4-methylimidazolate + H₂O

-

Iodination: Sodium 4-methylimidazolate + I₂ → this compound + NaI

Experimental Protocol and Workflow

The following protocol is adapted from established literature procedures and provides a reliable method for the laboratory-scale synthesis of the title compound.[6]

General Synthesis and Purification Workflow

The process begins with the preparation of the reagents, followed by the controlled reaction, a multi-step workup to isolate the crude product, and finally, purification to yield the final, high-purity compound.

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 4-methyl-1H-imidazole | C₄H₆N₂ | 82.10 | 65.8 | 5.4 g |

| Iodine | I₂ | 253.81 | 65.8 | 16.69 g |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 132 | 5.28 g |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 51 mL |

| Water (Deionized) | H₂O | 18.02 | - | ~132 mL |

| Saturated Ammonium Chloride | NH₄Cl (aq) | - | - | As needed |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 2 x 100 mL |

| Brine (Saturated NaCl) | NaCl (aq) | - | - | As needed |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | - | As needed |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 50 mL |

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-1H-imidazole (5.4 g, 65.8 mmol) and iodine (16.69 g, 65.8 mmol) in 1,4-dioxane (51 ml).[6]

-

Base Addition: To the stirring solution, add an aqueous solution of sodium hydroxide (5.28 g, 132 mmol in ~132 mL of water).[6]

-

Reaction: Allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Solvent Removal: After 1 hour, remove the bulk of the organic solvent (dioxane) under reduced pressure using a rotary evaporator.[6]

-

Neutralization: Carefully neutralize the remaining aqueous mixture with a saturated solution of ammonium chloride until the pH is approximately 7.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[6]

-

Washing: Combine the organic layers and wash them sequentially with water and then with brine.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.[6]

Purification

-

Trituration: Add diethyl ether (50 mL) to the crude residue. Stir or sonicate the mixture. The desired product should precipitate as a solid while more soluble impurities remain in the ether.[6]

-

Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry thoroughly under vacuum to give the final product, this compound.[6]

-

Alternative Purification: If trituration is insufficient, recrystallization from a solvent system like ethyl acetate/hexane or isopropanol/hexane can be employed.[7][8] For challenging separations, column chromatography on silica gel may be necessary.[9]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅IN₂ | [10] |

| Molecular Weight | 208.00 g/mol | [10] |

| Appearance | White to off-white solid | [6] |

| Storage | 2-8°C, inert atmosphere, dark place | [11] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the C2-H proton on the imidazole ring, a singlet for the methyl (-CH₃) protons, and a broad singlet for the N-H proton. The exact chemical shifts can vary but will be in characteristic regions.

-

¹³C NMR (DMSO-d₆, 101 MHz): The spectrum will show distinct signals for the three imidazole ring carbons and one for the methyl carbon. The carbon atom directly bonded to the iodine (C4) will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

-

Expected M/Z: For the molecular ion [M]⁺ or protonated ion [M+H]⁺, the expected mass-to-charge ratio would be approximately 208.0 or 209.0, respectively. The isotopic pattern of iodine would be observable in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.

-

Expected Peaks (cm⁻¹):

-

~3100-3300 cm⁻¹: N-H stretching (broad)

-

~2900-3000 cm⁻¹: C-H stretching (methyl group)

-

~1500-1600 cm⁻¹: C=N and C=C ring stretching vibrations[12]

-

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-methyl-1H-imidazole: A toxic and corrosive compound.[13]

-

Iodine: Harmful if swallowed or inhaled and causes skin and eye irritation.

-

Sodium Hydroxide: A strong base that is highly corrosive and can cause severe skin and eye damage.

-

This compound: Assumed to be a skin and eye irritant based on data for similar iodoimidazoles.[10][14]

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via direct iodination of 4-methyl-1H-imidazole. The provided step-by-step protocol, coupled with a comprehensive characterization plan, equips researchers with the necessary information to produce and validate this important chemical building block. The versatility of the iodo-imidazole scaffold ensures its continued relevance in the field of medicinal chemistry and drug discovery, serving as a key starting point for the development of novel and complex therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Slideshare. Unit 4 imidazole. Slideshare. Available at: [Link]

- Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents.

-

de Oliveira, C. S. A., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 879. Available at: [Link]

-

PubChem. 4-Iodo-1-methyl-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

-

Chemical Communications (RSC Publishing). Selective functionalization of imidazoles via an iodine–copper exchange reaction. Royal Society of Chemistry. Available at: [Link]

- Google Patents. US4224452A - Method for preparing 4-hydroxymethyl imidazoles. Google Patents.

-

ResearchGate. Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. ResearchGate. Available at: [Link]

-

YouTube. Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Available at: [Link]

-

ResearchGate. Conversion of 4(5)‐iodo‐1H‐imidazole and yield of... ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubChem. 4-Methylimidazole. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.

-

Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (PDF) Anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 – diphenyl substituted-1H-imidazole derivatives. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Unit 4 imidazole | PDF [slideshare.net]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound|BLD Pharm [bldpharm.com]

- 12. rsc.org [rsc.org]

- 13. 4-Methylimidazole | C4H6N2 | CID 13195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Iodo-1-methyl-1H-imidazole | C4H5IN2 | CID 2773463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Iodo-5-methyl-1H-imidazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodo-5-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) data. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust predictive analysis based on established spectroscopic principles and data from analogous structures, coupled with a detailed protocol for empirical data acquisition.

Introduction: The Significance of this compound

The imidazole ring is a cornerstone of many biologically active molecules, including the essential amino acid histidine.[1] The strategic placement of substituents on this aromatic heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly valuable intermediate due to the presence of the iodine atom, which can serve as a handle for further functionalization through various cross-coupling reactions, and the methyl group, which influences the electronic environment of the ring.[2] Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the integrity of subsequent synthetic steps and biological assays.

Predicted NMR Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following sections provide a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the known effects of substituents on the imidazole scaffold.[3][4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the methyl protons, the C2-proton, and the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ | ~2.2 - 2.4 | Singlet (s) | The methyl group is attached to an sp² carbon of the imidazole ring. |

| C2-H | ~7.5 - 7.7 | Singlet (s) | This proton is on the carbon situated between the two nitrogen atoms. |

| N-H | Broad, variable (~10 - 13) | Broad singlet (br s) | The chemical shift is highly dependent on solvent, concentration, and temperature. |

Rationale for Predictions:

-

Methyl Protons (-CH₃): The methyl group at the C5 position is predicted to resonate in the upfield region typical for methyl groups attached to an aromatic ring. The electron-donating nature of the methyl group will slightly shield these protons.

-

C2-Proton (C2-H): The proton at the C2 position is the most deshielded of the ring protons due to its proximity to two electronegative nitrogen atoms.[3] Its chemical shift is anticipated to be in the downfield aromatic region.

-

N-H Proton: The N-H proton of the imidazole ring is acidic and subject to exchange. Consequently, its signal is expected to be broad and its chemical shift highly variable depending on the experimental conditions. In aprotic solvents like DMSO-d₆, this peak is more likely to be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~10 - 15 | The methyl carbon will be the most upfield signal. |

| C4 (C-I) | ~80 - 90 | The direct attachment of the heavy iodine atom causes a significant upfield shift (heavy atom effect). |

| C5 (C-CH₃) | ~125 - 130 | This carbon is attached to the methyl group. |

| C2 | ~135 - 140 | This carbon is the most deshielded due to its position between two nitrogen atoms. |

Rationale for Predictions:

-

Methyl Carbon (-CH₃): As is typical for sp³ hybridized carbons, the methyl carbon will appear at the highest field.

-

C4 (C-I): The carbon atom bonded to iodine is expected to show a significant upfield shift due to the "heavy atom effect." This is a characteristic feature that can aid in the assignment of this signal.

-

C5 (C-CH₃): The C5 carbon, bearing the methyl group, will have a chemical shift in the typical aromatic region for substituted imidazoles.

-

C2: The C2 carbon, flanked by two nitrogen atoms, will be the most deshielded carbon in the ring system.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, a systematic approach to sample preparation and instrument setup is crucial.

Synthesis and Purification of this compound

A common synthetic route involves the direct iodination of 4-methyl-1H-imidazole.[7]

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole in a solvent such as 1,4-dioxane.

-

Iodination: Add a solution of iodine and sodium hydroxide to the reaction mixture. The reaction is typically stirred for a specified period at room temperature.[7]

-

Workup: After the reaction is complete, the organic solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent like ethyl acetate.[7]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be further purified by trituration with a solvent such as diethyl ether or by recrystallization to yield the pure this compound.[7]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on solubility and the desired observation of the N-H proton). DMSO-d₆ is often a good choice for imidazoles as it allows for the observation of the exchangeable N-H proton.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a standard 400 MHz spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 240 ppm) will be necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Interpretation and Structural Confirmation

A thorough analysis of the acquired spectra is essential for unambiguous structural elucidation.

Diagram 2: Key NMR Correlations in this compound

Caption: Predicted NMR assignments for this compound.

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign the proton and carbon signals.

-

HSQC: This experiment will show a correlation between the methyl protons and the methyl carbon. It will also correlate the C2-H proton to the C2 carbon.

-

HMBC: This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:

-

The methyl protons showing correlations to C4 and C5.

-

The C2-H proton showing correlations to C4 and C5.

-

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This guide provides a robust framework for understanding its predicted NMR spectra and a detailed protocol for acquiring and interpreting experimental data. By following these guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate, paving the way for its successful use in the synthesis of novel compounds with potential therapeutic or material applications.

References

-

Scientific Research Publishing. (2011). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-1-methyl-1H-imidazole. Retrieved from [Link]

- Govindasami, P., et al. (2016). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. Royal Society of Chemistry.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Retrieved from [Link]

-

Govindaraju, M., et al. (2022). One-pot synthesis, NMR, quantum chemical approach, molecular docking studies, drug-likeness and in-silico ADMET prediction of novel 1-(2,3-dihydrobenzo[b][7][8]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. PubMed Central.

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Semantic Scholar. (1991). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. Retrieved from [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-Abboud-Boyer/6c1f5d6e2e9c1c4f5b7d8d4c9e8e5d3c8a9f0d1a]([Link]

-

ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Retrieved from [Link]

Sources

- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

physicochemical properties of 4-Iodo-5-methyl-1H-imidazole

An In-depth Technical Guide to the Physicochemical Properties of 4-Iodo-5-methyl-1H-imidazole

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value stems from the unique combination of the biologically relevant imidazole core and a strategically placed iodine atom, which serves as a versatile synthetic handle for constructing complex molecular architectures. An understanding of its physicochemical properties is paramount for its effective use in drug discovery, from optimizing reaction conditions to predicting the pharmacokinetic profiles of its derivatives. This guide provides a comprehensive analysis of the core , outlines authoritative experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.

Introduction: The Strategic Importance of this compound

The imidazole ring is a fundamental structural motif in a vast array of biologically active molecules, including the essential amino acid histidine.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design.[2] The introduction of an iodine atom onto the 4-position of the 5-methyl-1H-imidazole core, creating this compound, significantly enhances its utility as a synthetic intermediate.[3] The carbon-iodine bond is highly amenable to a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), providing a reliable pathway to introduce diverse functional groups and build molecular complexity.[3]

For drug development professionals, a molecule's physicochemical properties—such as solubility, acidity (pKa), and lipophilicity (LogP)—are not merely data points; they are critical determinants of a compound's behavior in both chemical and biological systems.[4][5] These properties govern everything from reaction yield and purity to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide serves as a technical resource, synthesizing available data and field-proven methodologies to provide a holistic view of this important building block.

Molecular and Structural Properties

The foundational characteristics of a molecule are defined by its structure and composition. These attributes are the basis from which all other physicochemical properties are derived.

Chemical Structure:

The structure features a five-membered imidazole ring with a methyl group at position 5 and an iodine atom at position 4. The presence of the N-H proton means the imidazole ring can exist in tautomeric forms.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 15813-07-7 | [6] |

| Molecular Formula | C₄H₅IN₂ | [6] |

| Molecular Weight | 208.00 g/mol | [6] |

| Canonical SMILES | CC1=C(N=CN1)I | [6] |

| InChIKey | YKQGANWRJDKVAD-UHFFFAOYSA-N | [6] |

Core Physicochemical Characteristics

These properties are essential for predicting the behavior of this compound in various environments, from a reaction flask to physiological systems.

| Property | Value / Description | Significance in Drug Development & Synthesis | Source(s) |

| Appearance | White to off-white or yellowish crystalline powder. | Purity indicator; physical form impacts handling and formulation. | [7] |

| Solubility | Poorly soluble in water; Soluble in organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane. | Critical for choosing appropriate reaction solvents and for formulation development. Poor aqueous solubility is a common challenge in drug discovery. | [7] |

| Lipophilicity (XLogP3) | 1.1 (Computed) | A key predictor of membrane permeability and ADME properties. A value around 1 suggests moderate lipophilicity. | [6] |

| Stability | Relatively stable at room temperature and pressure. May react with high temperature, open flames, or strong oxidants. | Dictates appropriate storage and handling conditions to ensure compound integrity. | [7] |

| Polar Surface Area | 28.7 Ų (Computed) | Influences transport properties, including cell permeability. | [6] |

| Hydrogen Bond Donors | 1 | The N-H group can act as a hydrogen bond donor, influencing solubility and receptor binding. | [6] |

| Hydrogen Bond Acceptors | 1 | The non-protonated nitrogen atom can act as a hydrogen bond acceptor. | [6] |

Experimental Protocols: A Self-Validating System

The trustworthiness of physicochemical data relies on robust and reproducible experimental methods. The following protocols describe the synthesis and characterization of this compound.

Synthesis of this compound

The purity of a compound is foundational to the accurate measurement of its properties. This protocol is adapted from established iodination methods for imidazoles.[8]

Causality: This direct iodination method is chosen for its efficiency. Using elemental iodine in the presence of a base allows for the electrophilic substitution of a proton on the electron-rich imidazole ring. Dioxane is used as a solvent to solubilize both the starting material and the iodine.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1H-imidazole (5.4 g, 65.8 mmol) and elemental iodine (16.69 g, 65.8 mmol) in 1,4-dioxane (51 ml).[8]

-

Base Addition: To the stirring solution, add a solution of sodium hydroxide (132 ml of a 1M solution, 132 mmol) and allow the reaction to proceed for 1 hour.[8]

-

Solvent Removal: After 1 hour, remove the bulk of the organic solvent (dioxane) under reduced pressure using a rotary evaporator.[8]

-

Workup: Neutralize the remaining aqueous solution with a saturated solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (2 x 100 mL).[8]

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Isolation: Triturate the resulting residue in diethyl ether (50 mL). The product will precipitate as a white solid. Collect the solid by filtration and dry it under vacuum to yield pure this compound.[8]

Physicochemical Characterization Workflow

Once synthesized and purified, the compound undergoes a series of analyses to determine its key properties.

Caption: Logical workflow for physicochemical property determination.

Protocol: Kinetic Solubility Measurement

Causality: Kinetic solubility is often prioritized in early drug discovery over thermodynamic solubility because it better reflects the non-equilibrium conditions of many biological assays and requires less material. This method relies on precipitating the compound from a DMSO stock solution into an aqueous buffer.

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well microplate, add the DMSO stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach a steady state.

-

Separation: Centrifuge the plate to pellet any precipitated solid.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy by comparing it to a calibration curve. The resulting concentration is the kinetic solubility.

Reactivity and Role in Drug Discovery

The synthetic utility of this compound is primarily driven by the reactivity of the C-I bond. This bond has a relatively low dissociation energy, making it an excellent electrophilic partner in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Applications:

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to form biaryl structures, a common motif in pharmaceuticals.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize alkynyl-imidazoles, which are valuable precursors for more complex heterocycles.[3]

-

Heck and Stille Couplings: Further expanding the toolkit for creating diverse molecular scaffolds.[3]

This versatility makes this compound a crucial intermediate in the synthesis of compounds targeting a range of biological endpoints, including antifungal, antimicrobial, and anticancer agents.[1][7]

Caption: Role as a key intermediate in cross-coupling reactions.

Safety and Handling

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] Work in a well-ventilated area or under a chemical fume hood to avoid breathing dust.[9]

-

Storage: Store in original, tightly sealed containers in a cool, dry place away from light and strong oxidizing agents.[7][9] Storage at 2-8°C under an inert atmosphere is recommended for long-term stability.[10]

-

Spill Management: In case of a spill, avoid generating dust. Use dry clean-up procedures and place the material in a labeled container for disposal.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block for innovation in pharmaceutical and materials science. Its well-defined molecular structure gives rise to a set of physicochemical properties—moderate lipophilicity, poor aqueous solubility, and high reactivity at the C-I bond—that define its utility and handling. By understanding these core characteristics and employing robust experimental protocols for their verification, researchers can effectively leverage this compound to construct novel molecules with therapeutic potential, accelerating the journey from chemical synthesis to clinical application.

References

- Quinoline. (n.d.). Buy High-Purity 4(5)-Iodo-1H-imidazole in China.

- Apollo Scientific. (n.d.). This compound Safety Data Sheet.

- ChemicalBook. (n.d.). 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Tokyo Chemical Industry Co., Ltd. (2024). SAFETY DATA SHEET: 4-Methylimidazole.

- BenchChem. (2025). 4-iodo-1H-imidazole literature review and background.

- BenchChem. (2025). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis.

- National Center for Biotechnology Information. (n.d.). A Framework to Guide Selection of Chemical Alternatives. In Physicochemical Properties and Environmental Fate. National Academies Press (US).

- MDPI. (2022). Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. International Journal of Molecular Sciences.

- National Center for Biotechnology Information. (2013). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. PLoS One.

- BLD Pharm. (n.d.). This compound.

- MDPI. (2021). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]

- 8. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 4-Iodo-5-methyl-1H-imidazole: A Key Building Block for Pharmaceutical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Iodo-5-methyl-1H-imidazole in Medicinal Chemistry

This compound, a functionalized heterocyclic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance lies in the unique combination of the imidazole core, a privileged scaffold in numerous biologically active molecules, and a reactive iodine substituent. This iodine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures with high precision and efficiency. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Core Properties and Identification

Chemical Abstract Service (CAS) Number: 15813-07-7[1]

Molecular Formula: C₄H₅IN₂[1]

Molecular Weight: 208.00 g/mol [1]

IUPAC Name: this compound[1]

Physical and Chemical Properties

| Property | Value/Description | Source(s) |

| Appearance | White to off-white or yellowish crystalline powder/solid. | [2] |

| Melting Point | Data fluctuates based on purity and experimental conditions. A related compound, 4-Iodo-1-methyl-1H-imidazole, has a melting point of approximately 51-54°C. | [3] |

| Solubility | Poorly soluble in water. Soluble in common organic solvents such as dichloromethane and N,N-dimethylformamide (DMF). | [2] |

| Stability | Relatively stable at room temperature and pressure. Sensitive to light and should be stored in a cool, dark place under an inert atmosphere. May decompose at high temperatures or in the presence of strong oxidants. | [2] |

Synthesis and Purification

The most common and efficient synthesis of this compound involves the direct iodination of 4-methyl-1H-imidazole. This method provides a straightforward route to the desired product.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-methyl-1H-imidazole (1.0 equivalent)

-

Iodine (1.0 equivalent)

-

Sodium hydroxide (2.0 equivalents)

-

1,4-Dioxane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Step-by-Step Procedure:

-

In a suitable reaction vessel, dissolve 4-methyl-1H-imidazole (e.g., 5.4 g, 65.8 mmol) and iodine (e.g., 16.69 g, 65.8 mmol) in 1,4-dioxane (e.g., 51 mL).[4]

-

To this solution, add a solution of sodium hydroxide (e.g., 132 mL of a 1M solution, 132 mmol) and stir the mixture for 1 hour.[4]

-

After 1 hour, remove the bulk of the organic solvent under reduced pressure.

-

Neutralize the remaining aqueous solution with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (e.g., 2 x 100 mL).[4]

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Triturate the resulting residue with diethyl ether (e.g., 50 mL) and allow it to age for approximately 10 minutes.[4]

-

Collect the resulting white solid by filtration and dry it under a vacuum to yield the final product, this compound.[4]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the C2-proton of the imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. For related imidazole compounds, the imidazole protons typically appear in the range of 6.77-7.66 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the three imidazole carbons and the methyl carbon. In similar structures, the imidazole carbons (C2, C4, and C5) resonate between 124.87 and 132.43 ppm.[5]

-

IR Spectroscopy: The infrared spectrum will likely exhibit a characteristic N-H stretching band. Other notable absorptions would include C-H, C=N, and C=C stretching vibrations, typical for aromatic heterocyclic compounds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight (208.00 g/mol ).[1]

Reactivity and Synthetic Applications

The presence of the iodine atom at the C4 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility in constructing diverse and complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters. It is a fundamental tool for creating biaryl structures, which are prevalent in many pharmaceutical agents.[6]

2. Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and terminal alkynes. This reaction is instrumental in synthesizing alkynyl-imidazoles, which are valuable precursors for more complex heterocyclic systems and have been identified in kinase inhibitors and other targeted therapeutics.[6]

3. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the C4 position of the imidazole ring. This is a key transformation for the synthesis of arylamines, a common motif in drug molecules.[7][8]

Caption: Key cross-coupling reactions of this compound.

Applications in Drug Discovery and Development

The imidazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antifungal agents, antihistamines, and antiulcer medications.[9] The ability to functionalize the imidazole core at a specific position using this compound as a starting material is a powerful strategy in drug discovery. It allows for the systematic exploration of the chemical space around the imidazole scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This versatile building block serves as a key raw material for the synthesis of specialized drugs, including those with potential applications as:

-

Antifungal and Antimicrobial Agents: The imidazole ring is a core component of many antifungal drugs.

-

Anticancer Agents: Imidazole derivatives are actively being investigated in oncology for their potential to target various cancer cell lines.

-

Kinase Inhibitors: The structural motifs accessible from this compound are relevant for the design of kinase inhibitors, which are a major class of targeted cancer therapies.

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

GHS Hazard Statements:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a high-value chemical intermediate with broad applicability in pharmaceutical research and development. Its well-defined synthesis and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists. As the demand for novel and more effective therapeutics continues to grow, the importance of foundational building blocks like this compound in driving innovation in drug discovery is set to increase.

References

-

Quinoline. (n.d.). Buy High-Purity 4(5)-Iodo-1H-imidazole in China. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-1-methyl-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

ChemBK. (2024). 4-Iodo-1-methyl-1H-imidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. Retrieved from [Link]

- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

PubChem. (n.d.). 4,5-Diiodo-1H-imidazole. Retrieved from [Link]

-

LookChem. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

-

ACS Publications. (n.d.). The Suzuki-Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

PubChem. (n.d.). 5-Iodo-1-methyl-1H-imidazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]

- Google Patents. (n.d.). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.

-

ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

NIH. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-iodo-1-methyl-1h-imidazole (C4H5IN2). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0243940). Retrieved from [Link]

Sources

- 1. This compound | C4H5IN2 | CID 610310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]

- 3. chembk.com [chembk.com]

- 4. 5(4)-IODO-4(5)-METHYL-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthetic Evolution of Substituted Iodoimidazoles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties and its presence in a vast array of biologically active molecules.[1][2][3] Among the myriad of its substituted forms, iodoimidazoles have emerged as exceptionally versatile intermediates, particularly in the realm of drug discovery. The carbon-iodine bond serves as a highly effective synthetic handle, enabling a diverse range of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[4][5] This guide provides a comprehensive overview of the historical context, discovery, and synthetic evolution of substituted iodoimidazoles. It delves into the causality behind key synthetic methodologies, presents detailed experimental protocols, and explores the critical role these building blocks play in the development of novel therapeutics.

The Imidazole Scaffold: A Privileged Structure in Chemical Biology

First isolated in 1858 by German chemist Heinrich Debus from the reaction of glyoxal and ammonia, the parent compound was initially named "glyoxaline".[6][7] The modern name "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch.[6] This five-membered diazole heterocycle is not merely a synthetic curiosity; it is a fundamental component of life. The imidazole side chain of the amino acid histidine, for instance, is crucial for the catalytic function of countless enzymes, where it acts as a general acid-base catalyst and a metal-binding ligand.[7]

The significance of the imidazole ring in medicinal chemistry cannot be overstated. Its electron-rich aromatic system, containing two nitrogen atoms with distinct electronic environments (one pyrrole-like, one pyridine-like), allows it to engage in a wide variety of non-covalent interactions, including hydrogen bonding, metal coordination, and π-stacking.[1] This versatility has led to its incorporation into numerous FDA-approved drugs for indications ranging from fungal infections (e.g., Ketoconazole) and cancer (e.g., Mercaptopurine) to hypertension (e.g., Losartan).[1][6][8]

The Emergence of Iodoimidazoles: A Gateway to Molecular Diversity

While the core imidazole structure is valuable, its true potential in drug discovery is unlocked through substitution. The process of installing various functional groups onto the ring allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties to optimize its biological activity and pharmacokinetic profile.

Halogenation, and specifically iodination, represents a pivotal synthetic strategy. The introduction of an iodine atom onto the imidazole ring creates a "versatile handle" for further molecular elaboration.[4][5] The carbon-iodine bond is relatively weak and highly polarizable, making it an excellent electrophilic partner in a multitude of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This capability allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with exquisite control, transforming a simple iodoimidazole into a complex, highly functionalized molecule. Consequently, 4-iodo-1H-imidazole has become a high-value, indispensable building block for constructing libraries of diverse compounds for high-throughput screening.[4][9][10]

Key Synthetic Methodologies for Iodoimidazoles

The synthesis of iodoimidazoles has evolved from classical methods to more refined and scalable processes. Understanding the chemistry behind these methods is critical for any researcher working in this field.

Foundational Synthesis of the Imidazole Ring

Before iodination can occur, the core imidazole ring must be constructed. While numerous methods exist, the Debus synthesis remains historically significant.

Caption: The Debus synthesis, the first reported method for creating the imidazole core.[6][7]

A more modern and versatile approach is the van Leusen imidazole synthesis, which constructs the ring via a [3+2] cycloaddition reaction between an aldimine and tosylmethyl isocyanide (TosMIC).[2] This method offers greater flexibility for producing highly substituted imidazoles.

Direct Iodination of Imidazole

The most prevalent and straightforward method for preparing 4-iodo-1H-imidazole is through the direct electrophilic iodination of the parent imidazole.

Causality Behind the Experimental Choices:

-

Base (NaOH): Imidazole is weakly acidic (pKa ≈ 14.5). The addition of a strong base like sodium hydroxide deprotonates the N1 nitrogen, forming the imidazolate anion. This anion is significantly more electron-rich and nucleophilic than neutral imidazole, dramatically accelerating the rate of electrophilic attack by iodine.

-

Iodine Solubilizer (NaI): Molecular iodine (I₂) has poor solubility in water. Sodium iodide (NaI) is added to react with I₂ to form the highly soluble triiodide ion (I₃⁻). This ensures a sufficient concentration of the iodinating agent is available in the aqueous phase for the reaction to proceed efficiently.

-

Temperature Control (0 °C): The reaction is highly exothermic and can lead to the formation of multiple iodinated byproducts, primarily 4,5-diiodo-1H-imidazole.[4] Conducting the reaction at low temperatures (e.g., 0 °C) helps to control the reaction rate, improving the regioselectivity for the desired mono-iodinated product.[11]

-

Stoichiometry: Using an excess of imidazole relative to iodine can also help to minimize the formation of di- and tri-iodinated byproducts.[5]

-

Reactant Preparation (Solution A): In a flask, dissolve sodium hydroxide (e.g., 24.0 g, 0.60 mol) in water (150 mL). After cooling to room temperature, add imidazole (e.g., 40.8 g, 0.60 mol) and stir until fully dissolved.

-

Reactant Preparation (Solution B): In a separate flask, dissolve sodium iodide (e.g., 33.8 g, 0.23 mol) in water (45 mL). Once dissolved and cooled, add iodine (e.g., 38.1 g, 0.15 mol).

-

Reaction: Cool the imidazole solution (Solution A) to 0 °C in an ice bath. Add the iodine solution (Solution B) dropwise to the stirred imidazole solution, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for approximately 6 hours.

-

Work-up and Isolation:

-

Adjust the pH of the reaction mixture to 7-8 using concentrated hydrochloric acid. This will precipitate a solid.

-

Filter the crude solid product and dry it. This solid is a mixture containing the desired 4-iodo-1H-imidazole and the 4,5-diiodo-1H-imidazole byproduct.[4]

-

-

Purification (Recrystallization):

-

Add the crude solid to a mixed solvent system (e.g., water/ethanol or isopropanol/n-hexane).[11]

-

Heat the mixture to reflux for 1 hour and perform a hot filtration. The less soluble 4,5-diiodo-1H-imidazole byproduct will be captured on the filter paper.[11]

-

Allow the filtrate to cool slowly to room temperature and then in an ice bath to crystallize the pure 4-iodo-1H-imidazole.

-

Collect the white crystals by filtration and dry under a vacuum.

-

Caption: Experimental workflow for the direct iodination of imidazole.[5]

Biocatalytic Approaches

Reflecting a modern push towards greener chemistry, biocatalytic methods are being explored for the synthesis of iodoimidazole derivatives. For instance, the synthesis of 4-iodoimidazole-ribonucleoside has been achieved using Erwinia amylovora whole cells as a biocatalyst for a transglycosylation reaction.[12] This approach offers significant advantages over traditional multi-step chemical syntheses, which are often complex, time-consuming, and generate more waste.[12]

Applications in Drug Discovery and Development

The true value of substituted iodoimidazoles lies in their application as foundational scaffolds for pharmacologically active agents.

| Property | Value | Reference |

| CAS Number | 71759-89-2 | [4][13] |

| Molecular Formula | C₃H₃IN₂ | [9][13] |

| Molecular Weight | 193.97 g/mol | [9][13] |

| Appearance | Off-white to light yellow powder | [9] |

| Typical Synthesis Yield | ~70% (via direct iodination) | [11] |

| Table 1: Key Physicochemical and Synthetic Data for 4-Iodo-1H-imidazole. |

The utility of this intermediate is vast, spanning multiple therapeutic areas:

-

Antifungal and Antimicrobial Agents: Iodoimidazoles are critical precursors for creating novel antifungal and antimicrobial drugs.[4][9] The imidazole core is central to the mechanism of azole antifungals, which inhibit the cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting fungal cell membrane synthesis.[6]

-

Anticancer Agents: The imidazole nucleus is a feature of many molecules studied in oncology.[4] Substituted iodoimidazoles provide a starting point for synthesizing libraries of compounds that can be screened for cytotoxic effects against various cancer cell lines.[4][14]

-

Enzyme Inhibitors and Probes: In biochemical research, iodoimidazole derivatives are used to investigate biological pathways.[9] They can be elaborated into specific ligands for receptor binding assays or potent enzyme inhibitors, helping to elucidate protein function and validate new drug targets.

-

Other Applications: The versatility of iodoimidazoles extends beyond pharmaceuticals into agrochemicals, where they are used to develop new herbicides and fungicides, and into materials science for creating polymers with unique electronic properties.[9]

Caption: The central role of 4-iodo-1H-imidazole as a synthetic hub in drug discovery.[4]

Conclusion

From its historical roots in the 19th century to its modern-day status as a high-value synthetic intermediate, the story of the imidazole scaffold is one of continuous discovery and innovation. The development of efficient and regioselective methods to produce substituted iodoimidazoles has been a critical enabler for medicinal chemistry. These compounds provide a robust and versatile platform for the construction of complex molecular architectures, empowering researchers to explore chemical space and develop novel therapeutics to address pressing global health challenges. As synthetic methodologies become more sophisticated and our understanding of chemical biology deepens, the importance of foundational building blocks like 4-iodo-1H-imidazole will only continue to grow.[4]

References

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021-07-29). National Center for Biotechnology Information.

- Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. (2025-02-17). Wiley Online Library.

- Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020-03-03). SciSpace.

- Imidazole - Wikipedia. Wikipedia.

- 4-iodo-1H-imidazole literature review and background. BenchChem.

- 4-Iodoimidazole synthesis. ChemicalBook.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. National Center for Biotechnology Information.

- Review of pharmacological effects of imidazole derivatives. (2022-04-28). ResearchGate.

- Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC. (2025-10-23). National Center for Biotechnology Information.

- CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents.

- Chemistry of the Biologically Important Imidazoles. ACS Publications.

- 4-Iodo-1H-imidazole. Chem-Impex.

- (PDF) IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. (2022-04-27). ResearchGate.

- Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach. PubMed.

- Imidazole and its derivatives as potential candidates for drug development. (2025-08-06). ResearchGate.

- Divers Pharmacological Significance of Imidazole Derivatives- A Review. ResearchGate.

- Special Issue : Novel Imidazole Derivatives in Medicinal Chemistry. MDPI.

- Recent advances in the synthesis of imidazoles. Royal Society of Chemistry.

- Mechanism proposed to explain the synthesis of substituted imidazoles... ResearchGate.

- IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. IJRAR.org.

- Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. BenchChem.

- 4(5)-Iodoimidazole | CAS 71759-89-2. Santa Cruz Biotechnology.

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Imidazole - Wikipedia [en.wikipedia.org]

- 7. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Solid-phase synthesis of 4-substituted imidazoles using a scaffold approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Effects of the Methyl Group in 4-Iodo-5-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic effects of the methyl group in the heterocyclic compound 4-iodo-5-methyl-1H-imidazole. A thorough understanding of these effects is critical for applications in medicinal chemistry and materials science, where the imidazole scaffold is a prevalent structural motif. This document elucidates the interplay of inductive and resonance effects, the impact on tautomeric equilibrium, and the resulting changes in molecular properties such as pKa and reactivity. Methodologies for the synthesis and characterization of this compound are detailed, alongside advanced computational analyses including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping to provide a holistic view of its electronic landscape.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone in the architecture of numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents. Its unique aromatic and amphoteric nature makes it a versatile scaffold in drug design. The introduction of substituents onto the imidazole ring profoundly alters its electronic distribution, thereby modulating its physicochemical properties and biological activity. This guide focuses on this compound, a molecule where the interplay between an electron-donating methyl group and an electron-withdrawing iodo group presents a compelling case study in substituent effects.

Tautomerism in this compound

A crucial aspect of asymmetrically substituted imidazoles is the phenomenon of tautomerism, where a proton can reside on either of the two ring nitrogen atoms. In the case of this compound, this results in two distinct tautomeric forms: this compound and 5-iodo-4-methyl-1H-imidazole. The relative stability and population of these tautomers are dictated by the electronic nature of the substituents.

The methyl group, being electron-donating, tends to stabilize an adjacent positive charge, which influences the protonation state of the nitrogen atoms. Conversely, the electron-withdrawing iodine atom destabilizes a nearby positive charge. Computational studies on similar substituted imidazoles suggest that the tautomer with the proton on the nitrogen atom further from the electron-withdrawing group is generally more stable.

Diagram of Tautomeric Equilibrium:

Caption: Tautomeric equilibrium in this compound.

Electronic Effects of the Methyl Group

The electronic contribution of the methyl group in the context of the this compound ring system is a combination of inductive and hyperconjugative (a form of resonance) effects.

Inductive Effect (+I)

The methyl group is weakly electron-donating through the sigma bond network, an effect known as the positive inductive effect (+I). This donation of electron density increases the overall electron density of the imidazole ring, which in turn influences the basicity of the nitrogen atoms.

Hyperconjugation

Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi-system of the imidazole ring. This effect further enhances the electron density of the ring, reinforcing the electron-donating nature of the methyl group.

Combined Electronic Influence of Methyl and Iodo Substituents

The electronic landscape of this compound is shaped by the opposing effects of the electron-donating methyl group and the electron-withdrawing iodo group. The iodo group exerts a -I (negative inductive) effect due to its electronegativity and a weak +M (positive mesomeric or resonance) effect due to its lone pairs. However, for halogens, the inductive effect typically dominates.

The net effect of these substituents determines the electron density at various positions on the ring, influencing its reactivity towards electrophiles and nucleophiles, as well as its acidity/basicity.

Impact on Acidity and Basicity (pKa)

The electronic effects of the methyl and iodo groups have a direct impact on the pKa values of the imidazole ring. The imidazole ring can act as both a proton donor (N-H acidity) and a proton acceptor (basicity of the lone pair on the other nitrogen).

-

Basicity: The electron-donating methyl group increases the electron density on the nitrogen atoms, making them more basic (higher pKa of the conjugate acid). Conversely, the electron-withdrawing iodo group decreases the basicity (lower pKa). The overall basicity will be a balance of these two effects.

-

Acidity: The electron-donating methyl group decreases the acidity of the N-H proton (higher pKa), while the electron-withdrawing iodo group increases its acidity (lower pKa).

Predicting the precise pKa values for each tautomer requires either experimental measurement or high-level computational calculations. Studies on similarly substituted imidazoles show that alkyl groups generally increase the pKa, indicating increased basicity.[1]

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of this compound involves the direct iodination of 4-methyl-1H-imidazole.[2]

Experimental Protocol: Synthesis of this compound [2]

-

Dissolution: Dissolve 4-methyl-1H-imidazole (1.0 eq) in a suitable solvent such as dioxane.

-

Addition of Iodine: Add iodine (1.0 eq) to the solution.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 1 hour).

-

Workup:

-

Remove the organic solvent under reduced pressure.

-

Neutralize the aqueous residue with a saturated solution of ammonium chloride.

-

Extract the product with an organic solvent like ethyl acetate.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

The crude product can be further purified by trituration with a solvent like diethyl ether or by recrystallization.

-

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound and the relative populations of its tautomers can be characterized using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: The chemical shifts of the ring protons are sensitive to the electronic environment. The proton at C2 will appear as a singlet, and its chemical shift will be influenced by the substituent pattern. The methyl protons will also appear as a singlet.

-

¹³C NMR: The chemical shifts of the ring carbons are particularly informative for distinguishing between tautomers. The carbon bearing the methyl group will have a different chemical shift compared to the carbon bearing the iodo group. The difference in chemical shifts between C4 and C5 can be diagnostic for the predominant tautomer in solution.[3][4]

Computational Analysis of Electronic Properties

To gain a deeper, quantitative understanding of the electronic effects, computational chemistry methods are invaluable.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. For this compound, DFT can be used to:

-

Optimize the geometries of both tautomers to determine their relative stabilities.

-

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity and electronic transitions.

-

Predict NMR chemical shifts to aid in the interpretation of experimental spectra.[3]

Table 1: Predicted Electronic Properties (Illustrative)

| Tautomer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| This compound | 0.00 | -6.5 | -1.0 | 3.5 |

| 5-Iodo-4-methyl-1H-imidazole | +1.5 | -6.6 | -1.1 | 4.2 |

Note: These are illustrative values based on general trends for substituted imidazoles and would require specific DFT calculations for accurate determination.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and bonding interactions within a molecule. For this compound, NBO analysis can quantify:

-

The natural atomic charges on each atom, revealing the extent of electron donation by the methyl group and withdrawal by the iodo group.

-

The hyperconjugative interactions between the methyl C-H bonds and the imidazole π-system.

-

The nature of the lone pair orbitals on the nitrogen atoms and their availability for protonation.

Molecular Electrostatic Potential (MEP) Map

An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of high electron density, typically around the nitrogen lone pairs, are susceptible to electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, often around the N-H proton, are susceptible to nucleophilic attack.

For this compound, the MEP map would visualize the electron-rich nature of the nitrogen atoms and the influence of the methyl and iodo substituents on the overall charge distribution.

Diagram of Computational Workflow:

Caption: A typical workflow for the computational analysis of this compound.

Conclusion and Future Perspectives

The electronic effects of the methyl group in this compound are a nuanced interplay of inductive and hyperconjugative electron donation, which modulates the properties of the imidazole ring in concert with the electron-withdrawing iodo substituent. These effects have a profound impact on the tautomeric equilibrium, acidity, basicity, and overall reactivity of the molecule. A combined approach of synthesis, spectroscopic characterization, and computational analysis provides a powerful strategy for a comprehensive understanding of these electronic properties.

For drug development professionals and materials scientists, a detailed grasp of these substituent effects is paramount for the rational design of novel imidazole-based compounds with tailored properties. Future research could focus on the experimental determination of the pKa values of the individual tautomers and the kinetic and thermodynamic parameters of the tautomeric equilibrium. Furthermore, exploring the impact of these electronic effects on the binding affinity of this compound derivatives to biological targets will be a valuable avenue for further investigation.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][5]

-